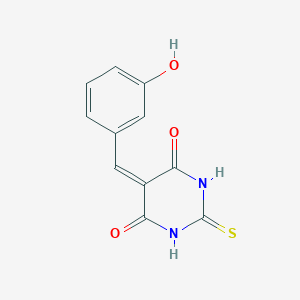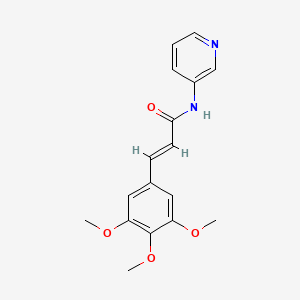![molecular formula C19H16ClN3O2 B5857416 N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5857416.png)
N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide, also known as CQMA, is a chemical compound with potential therapeutic applications. The compound has been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. The compound has been shown to induce apoptosis in cancer cells, suggesting that it may be an effective anticancer agent. In addition, N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide has been shown to inhibit the growth of fungi and parasites, suggesting that it may be useful in the treatment of fungal and parasitic infections.
Biochemical and Physiological Effects:
N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In addition, N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide has been shown to induce the production of reactive oxygen species, which can damage cellular components and induce apoptosis. N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide has several advantages and limitations for use in laboratory experiments. The compound is relatively easy to synthesize and purify, making it readily available for use in experiments. In addition, N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide has been shown to exhibit a broad range of biological activities, making it a potentially useful tool for investigating a variety of biological processes. However, N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide has also been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide. One area of interest is the development of N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide derivatives with improved pharmacological properties. Another area of interest is the investigation of the compound's potential use in the treatment of neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide and to identify its molecular targets.
Méthodes De Synthèse
N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide can be synthesized by reacting 2-chloro-3-quinolinecarbaldehyde with 2-(2-methylphenoxy)acetic acid hydrazide in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide has been extensively studied in scientific research for its potential therapeutic applications. The compound has been shown to exhibit antitumor, antifungal, and antimalarial activities. In addition, N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-13-6-2-5-9-17(13)25-12-18(24)23-21-11-15-10-14-7-3-4-8-16(14)22-19(15)20/h2-11H,12H2,1H3,(H,23,24)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPOIQBGZJYIHL-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5857352.png)


![4-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5857397.png)



![2-[benzyl(3-fluorobenzyl)amino]ethanol](/img/structure/B5857427.png)

![N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5857455.png)

